N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-19(2)13-11(17-14(21)12-6-5-9-22-12)10-16-15(18-13)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVYDYMRNZFGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the coupling of the thiophene-2-carboxamide moiety.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of Substituents: The dimethylamino group can be introduced via nucleophilic substitution, while the pyrrolidinyl group can be added through a cyclization reaction.
Coupling with Thiophene-2-carboxamide: The final step involves the coupling of the synthesized pyrimidine derivative with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution can be performed using reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with variations in heterocyclic cores, substituents, and functional groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The target compound’s pyrimidine-thiophene hybrid differs from quinoline-based analogs (e.g., SzR-105), which may exhibit distinct binding modes due to core size and aromaticity .
Substituent Effects: Dimethylamino Group: Present in both the target compound and SzR-105, this group enhances solubility but may reduce membrane permeability compared to pyrrolidinyl-containing analogs . Pyrrolidinyl Group: The 2-pyrrolidin-1-yl substituent in the target compound likely increases lipophilicity and conformational flexibility compared to rigid aromatic substituents (e.g., chlorophenyl in ) .
Functional Groups: The thiophene-2-carboxamide moiety in the target compound could engage in hydrogen bonding or π-π stacking, similar to quinoline-2-carboxamide derivatives . Halogenated substituents (e.g., chloro in ) are associated with antimicrobial activity but may introduce toxicity risks .
Molecular Weight and Bioavailability :
- The target compound’s estimated molecular weight (~350) falls within the optimal range for oral bioavailability, contrasting with higher-weight analogs like Example 86 (MW 634), which may face permeability challenges .
Research Findings and Implications
- Synthetic Strategies : highlights cyclization methods for thiophene carboxamides, suggesting scalable routes for the target compound .
- Biological Activity: Pyrimidine-thiophene hybrids (e.g., ) demonstrate antimicrobial and immunomodulatory effects, supporting further testing of the target compound .
- Crystallographic Data : Substituent orientation (e.g., dihedral angles in ) influences stability and packing; the pyrrolidinyl group in the target compound may promote favorable crystal forms for drug formulation .
Biological Activity
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 312.37 g/mol. The structure features a pyrimidine ring, a thiophene moiety, and a dimethylamino group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.37 g/mol |
| CAS Number | 1797293-34-5 |
1. cGMP-dependent Protein Kinase Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of cGMP-dependent protein kinase type I (cGKI). This inhibition is significant because cGKI plays a crucial role in various physiological processes, including vasodilation and smooth muscle relaxation. Research indicates that the compound modulates nitric oxide signaling pathways, which are vital for cardiovascular health.
2. Antimicrobial Activity
Preliminary studies have suggested that derivatives of pyrimidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Cardiovascular Applications
In a study focusing on cardiovascular applications, researchers investigated the effects of cGKI inhibitors on vascular smooth muscle cells. The findings indicated that compounds similar to this compound could significantly enhance vasodilation responses in vitro, suggesting potential therapeutic benefits in treating hypertension and other cardiovascular disorders.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated various pyrimidine derivatives' antimicrobial activities against common pathogens. Although direct testing on the specific compound was not conducted, related structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating a promising spectrum of antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
